![molecular formula C7H17N3 B1261198 Dehydrospermidine CAS No. 87556-53-4](/img/structure/B1261198.png)
Dehydrospermidine
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Overview
Description
N-[(E)-4-aminobutylidene]propane-1,3-diamine is an imine. It derives from a spermidine. It is a conjugate base of a N-[(E)-4-ammoniobutylidene]propane-1,3-diaminium.
Scientific Research Applications
Molecular Evolution and Enzymatic Function
Dehydrospermidine is implicated in the molecular evolution of certain enzymes. A study highlights the evolution of homospermidine synthase from deoxyhypusine synthase, an enzyme involved in post-translational activation of eukaryotic initiation factor 5A (eIF5A). This transformation indicates an evolutionary shift where homospermidine synthase, originally a deoxyhypusine synthase, lost its primary function but retained a side activity, illustrating a change of function in molecular evolution (Ober, Harms, Witte, & Hartmann, 2003).
Biosynthesis and Evolution in Plant Secondary Metabolism
Dehydrospermidine plays a role in the biosynthesis of pyrrolizidine alkaloids, which are plant defense compounds. Its synthesis is facilitated by homospermidine synthase, a gene product evolved from deoxyhypusine synthase. This process is a classic example of the evolution of a biosynthetic pathway in plant secondary metabolism, where gene duplication and divergence lead to new metabolic capabilities (Ober & Kaltenegger, 2009).
Enzymatic Activity and Cellular Proliferation
Dehydrospermidine's role extends to the study of enzymatic activity in cellular contexts. For example, an investigation into the proliferation of hypothalamic neuroglia cells under osmotic stimuli revealed significant changes in enzymatic activity and glial proliferation, indicating a possible link between dehydrospermidine-related enzymes and cellular responses to environmental changes (Murray, 1968).
Implications in Cancer Research and Chemotherapy
In cancer research, understanding the enzymatic pathways involving dehydrospermidine and related compounds is crucial. Studies have explored the activity of enzymes like dihydropyrimidine dehydrogenase in relation to chemotherapeutic agents, highlighting the importance of these pathways in determining the effectiveness and toxicity of cancer treatments (Yen & McLeod, 2007).
Evolutionary Origin and Genetic Diversification
Research on dehydrospermidine's involvement in the evolution of homospermidine synthase provides insights into the genetic diversification and adaptation in plants. This includes the study of how gene duplication, loss, and selection pressures contribute to the evolution of new functions and metabolic pathways in various plant species (Kaltenegger, Eich, & Ober, 2013).
properties
CAS RN |
87556-53-4 |
---|---|
Product Name |
Dehydrospermidine |
Molecular Formula |
C7H17N3 |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-(3-aminopropylimino)butan-1-amine |
InChI |
InChI=1S/C7H17N3/c8-4-1-2-6-10-7-3-5-9/h6H,1-5,7-9H2 |
InChI Key |
YAVLYBVKPXLZEQ-UHFFFAOYSA-N |
SMILES |
C(CC=NCCCN)CN |
Canonical SMILES |
C(CC=NCCCN)CN |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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